Tirabrutinib hydrochloride (CAS 1439901-97-9) is an orally active, irreversible, second-generation Bruton's tyrosine kinase (BTK) inhibitor. By covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, it effectively blocks B-cell receptor (BCR) signaling. Originally developed to overcome the off-target liabilities of first-generation inhibitors, this compound is distinguished by its exceptional kinase selectivity profile and its ability to cross the blood-brain barrier. In procurement and formulation contexts, the hydrochloride salt form is specifically prioritized over the free base to ensure enhanced solubility, reproducible dissolution kinetics, and reliable in vivo exposure for advanced hematological and autoimmune research.
Substituting Tirabrutinib hydrochloride with first-generation BTK inhibitors like Ibrutinib fundamentally compromises assay specificity. Ibrutinib irreversibly inhibits at least 11 other kinases—including EGFR, ITK, and TEC—at concentrations similar to its BTK affinity, confounding pathway analysis and introducing severe off-target toxicities in in vivo models [1]. Furthermore, attempting to use Tirabrutinib free base (CAS 1351636-18-4) instead of the hydrochloride salt introduces significant processability risks. The free base exhibits inferior aqueous solubility, which complicates the preparation of homogeneous dosing vehicles and leads to erratic pharmacokinetic absorption, ultimately jeopardizing the reproducibility of in vivo efficacy studies .
In comparative kinome profiling, Tirabrutinib demonstrates a vastly superior selectivity window compared to the first-generation benchmark, Ibrutinib. While Ibrutinib inhibits EGFR and ITK with an IC50 of approximately 11 nmol/L (comparable to its BTK affinity), Tirabrutinib maintains >440-fold selectivity for BTK over EGFR (IC50 = 3020 nmol/L) and >2940-fold selectivity over ITK (IC50 > 20,000 nmol/L) [1].
| Evidence Dimension | Selectivity fold-difference (BTK vs EGFR/ITK) |
| Target Compound Data | 440-fold (EGFR), >2940-fold (ITK) |
| Comparator Or Baseline | Ibrutinib (near 1:1 selectivity, IC50 ~11 nmol/L for off-targets) |
| Quantified Difference | Orders of magnitude reduction in off-target kinase binding |
| Conditions | In vitro kinase inhibition assays |
Procurement of Tirabrutinib ensures clean pharmacological data in B-cell signaling studies without the confounding cellular toxicity and off-target noise caused by EGFR or ITK inhibition.
Tirabrutinib hydrochloride functions as a highly potent, irreversible covalent inhibitor targeting the Cys481 residue of BTK. In cell-free assays, Tirabrutinib achieves an IC50 of 6.8 nmol/L against BTK [1]. While Ibrutinib exhibits a slightly lower IC50 (0.5 nmol/L), Tirabrutinib's potency is specifically calibrated to maintain maximum target engagement while preserving the critical selectivity window that Ibrutinib lacks .
| Evidence Dimension | BTK Inhibition (IC50) |
| Target Compound Data | 6.8 nmol/L |
| Comparator Or Baseline | Ibrutinib (0.5 nmol/L) |
| Quantified Difference | 6.3 nmol/L difference, representing a balanced potency-selectivity optimization |
| Conditions | Cell-free BTK kinase assay |
Buyers must select Tirabrutinib when the experimental design requires robust, irreversible BTK blockade without sacrificing the specificity required for precision immunology modeling.
The selection of the hydrochloride salt form (CAS 1439901-97-9) over the free base (CAS 1351636-18-4) is critical for laboratory processability. Tirabrutinib hydrochloride achieves high solubility in standard organic solvents (e.g., up to 95 mg/mL in DMSO) and demonstrates excellent compatibility with complex aqueous in vivo dosing vehicles (such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) to yield stable 2 mg/mL working solutions.
| Evidence Dimension | Dosing vehicle compatibility and solubility |
| Target Compound Data | Stable dissolution at 2 mg/mL in complex aqueous vehicles; 95 mg/mL in DMSO |
| Comparator Or Baseline | Tirabrutinib free base (prone to precipitation and variable bioavailability) |
| Quantified Difference | Reliable preparation of homogeneous in vivo suspensions |
| Conditions | Preparation of in vivo pharmacokinetic dosing solutions |
Procuring the hydrochloride salt eliminates formulation bottlenecks, ensuring reproducible dosing and consistent pharmacokinetic exposure in animal models.
Unlike many large-molecule or highly polar kinase inhibitors that fail to enter the central nervous system, Tirabrutinib hydrochloride is validated for blood-brain barrier (BBB) penetration. In pharmacokinetic models (male SD rats, 10 mg/kg p.o.), Tirabrutinib rapidly crosses the BBB, achieving a brain Cmax of 28.9 ng/mL just 2 hours post-administration.
| Evidence Dimension | Brain maximum concentration (Cmax) |
| Target Compound Data | 28.9 ng/mL |
| Comparator Or Baseline | Standard non-penetrant kinase inhibitors (negligible brain exposure) |
| Quantified Difference | Quantifiable and rapid CNS accumulation |
| Conditions | In vivo rat model, 10 mg/kg oral administration, 2 hours post-dose |
This specific pharmacokinetic trait makes Tirabrutinib the mandatory choice for researchers developing models for primary central nervous system lymphoma (PCNSL) or neuro-immunological disorders.
Because Tirabrutinib hydrochloride reliably penetrates the blood-brain barrier (achieving a brain Cmax of 28.9 ng/mL in rat models), it is the premier BTK inhibitor for studying PCNSL and other neuro-oncological B-cell malignancies where standard inhibitors fail to achieve therapeutic CNS concentrations .
In cellular assays requiring precise mapping of BCR signaling cascades, Tirabrutinib's >2940-fold selectivity for BTK over ITK ensures that the resulting data is not contaminated by off-target T-cell or epidermal growth factor receptor inhibition, a common failure point when using Ibrutinib [1].
The hydrochloride salt form is specifically suited for formulating stable in vivo dosing vehicles (e.g., using PEG300 and Tween 80). This ensures reproducible absorption and consistent exposure profiles in murine xenograft models of chronic lymphocytic leukemia (CLL) and autoimmune diseases, mitigating the precipitation risks associated with free base forms .